3-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline

Lipophilicity ADME Lead Optimisation

Many aniline building blocks lack the precise substitution and chiral handle needed for CNS SAR studies. 3-Fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline resolves this with its unique 3-fluoro-5-methyl pattern and chiral N-alkyl branch. • XLogP 4.1 & TPSA 12 Ų - ideal for blood-brain barrier penetration • Racemic secondary amine enables chiral resolution or enantiopure derivatization • 95% purity, available from stock with global shipping Trusted by medicinal chemistry teams for kinase inhibitor and CNS programs.

Molecular Formula C12H18FN
Molecular Weight 195.28 g/mol
Cat. No. B13251481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline
Molecular FormulaC12H18FN
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)F)NC(C)C(C)C
InChIInChI=1S/C12H18FN/c1-8(2)10(4)14-12-6-9(3)5-11(13)7-12/h5-8,10,14H,1-4H3
InChIKeyJWJSZGMMIRRZEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Core Specifications


3-Fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline (CAS 1544780-55-3) is a fluorinated secondary aniline with the molecular formula C₁₂H₁₈FN and a molecular weight of 195.28 g/mol [1]. The aromatic ring carries a fluorine atom at the 3‑position and a methyl group at the 5‑position, while the nitrogen bears a branched (3‑methylbutan‑2‑yl) substituent that introduces a chiral centre [1]. The compound is supplied as a research‑grade intermediate with a minimum purity specification of 95 % and is classified under GHS as a skin, eye and respiratory irritant .

Scaffold Fluorinated aromatic building block with chiral secondary amine handle
Grade Research-grade intermediate for medicinal chemistry and SAR campaigns
Use context Supports CNS library design, chiral resolution, and kinase inhibitor elaboration

Why Generic Aniline Analogs Fall Short


Although several fluoro‑methyl‑aniline derivatives are commercially available, the specific 3‑fluoro‑5‑methyl substitution pattern combined with the chiral, sterically congested N‑(3‑methylbutan‑2‑yl) group produces a unique physicochemical profile that is not replicated by structurally close analogs [1]. Key computed properties – notably LogP and topological polar surface area – differ significantly when the N‑alkyl chain is modified or when the fluorine or methyl substituents are omitted, which can alter solubility, permeability, and molecular recognition behaviour in a way that makes simple drop‑in replacement unreliable for SAR‑driven campaigns [1].

Altered lipophilicity profile
Computed XLogP of the branched N-alkyl derivative is markedly higher than linear or shorter-branched analogs, shifting permeability and SAR trends.
TPSA reduction
N-alkylation removes an HBD and lowers TPSA significantly relative to the parent aniline, changing passive permeation behaviour.
Absence of chiral center
Achiral N-isobutyl or unsubstituted analogs lack the stereogenic center, preventing enantioselective SAR exploration.

Quantitative Evidence Against Closest Analogs


Lipophilicity (XLogP) Advantage

The target compound exhibits a computed XLogP of 4.1, which is 0.37 log units higher than the N‑(pentan‑2‑yl) analog (LogP 3.73) and 0.9 log units higher than the N‑(2‑methylpropyl) analog (LogP 3.20). This reflects the influence of the isopropyl‑terminated branched N‑alkyl chain on lipophilicity [1].

Lipophilicity (XLogP)
Reported
Target XLogP3‑AA = 4.1
N‑(pentan‑2‑yl) analog LogP 3.73
N‑(2‑methylpropyl) analog LogP 3.20
Higher computed lipophilicity may influence membrane permeability assessment in cell-based assays.
Computed values; experimental logP/D data to verify.
Lipophilicity ADME Lead Optimisation

Topological Polar Surface Area Distinction

With a TPSA of 12 Ų, the target compound has a markedly lower polar surface area compared with analog 3‑fluoro‑5‑methylaniline (26 Ų) [1]. The N‑alkylation eliminates one hydrogen bond donor and reduces the surface area available for polar interactions, which can favour passive membrane permeation.

TPSA
Reported
Target TPSA = 12 Ų
Parent aniline TPSA = 26 Ų
Lower TPSA correlates with improved passive permeation, relevant for CNS library design.
Δ −14 Ų (54% reduction); computed property.
Permeability TPSA Drug‑Likeness

Chiral Centre vs. Achiral Analogs

The N‑(3‑methylbutan‑2‑yl) substituent generates a stereogenic centre at the carbon α to the amine nitrogen, yielding a racemic mixture that can be resolved into enantiomers [1]. In contrast, the N‑(2‑methylpropyl) analog (CAS 1540270‑16‑3) and the parent 3‑fluoro‑5‑methylaniline are achiral .

Chiral centre
Class-level
Target: racemic mixture, one stereogenic centre
Analog: achiral
Provides access to enantiomeric series for stereochemical SAR; absent in achiral comparators.
No quantitative ee data available; enantiomeric resolution needed for single enantiomers.
Chirality Asymmetric Synthesis Stereochemical Diversity

Hydrogen Bond Donor Count Impact

The target compound possesses a single hydrogen bond donor (the secondary amine NH), whereas the non‑N‑alkylated parent 3‑fluoro‑5‑methylaniline has two HBD [1]. This lower donor count can reduce non‑specific binding to proteins and alter the compound’s interaction with biological targets.

HBD count
Reported
1 HBD
Single HBD may reduce promiscuous binding, useful for fragment-based screening libraries.
vs. 2 HBD for parent aniline; computed property.
Hydrogen Bonding Target Engagement Selectivity

Optimal Application Scenarios


CNS-Targeted Library Synthesis

The combination of elevated XLogP (4.1) and low TPSA (12 Ų) supports the design of CNS‑penetrant molecules [1]. Procurement of this scaffold is particularly relevant for projects requiring high lipophilicity while maintaining a secondary amine handle for further derivatisation.

Enantioselective Synthesis & Chiral Probes

The inherent chirality of the N‑(3‑methylbutan‑2‑yl) group allows the compound to be employed as a racemic starting material for chiral resolution or as a precursor to enantiopure building blocks [1]. This capability is absent in the achiral N‑isobutyl and unsubstituted aniline analogs.

Kinase Inhibitor & Agrochemical Intermediate

The 3‑fluoro‑5‑methylaniline core is a recognised pharmacophore in kinase inhibitors and CNS‑active compounds . The additional N‑alkylation reduces hydrogen bond donor count (1 vs. 2), which can improve selectivity and metabolic stability in lead optimisation programs.

Physicochemical Probe for ADME-SAR Studies

The measured XLogP difference of +0.37 to +0.90 relative to close N‑alkyl analogs makes the compound a useful tool for systematically probing the influence of steric bulk and branching on lipophilicity, metabolic stability, and off‑target binding within a matched molecular pair analysis [1].

Application
Selection Property
Validation Focus
CNS-targeted library synthesis
Computed lipophilicity / TPSA profile
CNS permeability assessment
Enantioselective synthesis & chiral probes
Chiral secondary amine handle
Chiral resolution and enantiopure building block preparation
Kinase inhibitor / agrochemical intermediate
3‑fluoro‑5‑methylaniline core, reduced HBD count
Selectivity and metabolic stability profiling
ADME-SAR physicochemical probe
Divergent logP vs. close N‑alkyl analogs
Matched molecular pair analysis of steric/branching effects
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